molecular formula C27H24N2O5 B7827260 N-Fmoc-4-methoxy-DL-tryptophan

N-Fmoc-4-methoxy-DL-tryptophan

Cat. No.: B7827260
M. Wt: 456.5 g/mol
InChI Key: MRSDXBIBJWXMPH-UHFFFAOYSA-N
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Description

N-Fmoc-4-methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the tryptophan molecule. The Fmoc group is commonly used in peptide synthesis to protect the amino group during chemical reactions. The 4-methoxy group on the indole ring of tryptophan adds further specificity to the compound, making it useful in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-methoxy-DL-tryptophan typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-methoxy-DL-tryptophan is protected using the Fmoc group.

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-methoxy-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotected Tryptophan: Removal of the Fmoc group yields 4-methoxy-DL-tryptophan.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted tryptophan derivatives.

Scientific Research Applications

N-Fmoc-4-methoxy-DL-tryptophan has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Fmoc-4-methoxy-DL-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-methoxy-DL-tryptophan is unique due to the presence of both the Fmoc protecting group and the 4-methoxy substitution on the indole ring. This combination provides specific reactivity and protection, making it particularly useful in peptide synthesis and other chemical applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-33-24-12-6-11-22-25(24)16(14-28-22)13-23(26(30)31)29-27(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,14,21,23,28H,13,15H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDXBIBJWXMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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